molecular formula C9H11Br2NO3 B15339197 2,6-Dibromo-3,4,5-trimethoxyaniline

2,6-Dibromo-3,4,5-trimethoxyaniline

Cat. No.: B15339197
M. Wt: 341.00 g/mol
InChI Key: DMMGSFQOKPXYJU-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4,5-trimethoxyaniline is a halogenated aromatic amine derivative characterized by bromine substituents at the 2- and 6-positions, methoxy groups at the 3-, 4-, and 5-positions, and a primary amine functional group. The bromine substituents in 2,6-Dibromo-3,4,5-trimethoxyaniline introduce significant steric bulk and electron-withdrawing effects, which may alter its reactivity, solubility, and thermal stability compared to non-halogenated counterparts.

Properties

Molecular Formula

C9H11Br2NO3

Molecular Weight

341.00 g/mol

IUPAC Name

2,6-dibromo-3,4,5-trimethoxyaniline

InChI

InChI=1S/C9H11Br2NO3/c1-13-7-4(10)6(12)5(11)8(14-2)9(7)15-3/h12H2,1-3H3

InChI Key

DMMGSFQOKPXYJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1OC)Br)N)Br)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2,6-Dibromo-3,4,5-trimethoxyaniline typically involves the bromination of 3,4,5-trimethoxyaniline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the aniline ring. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .

Chemical Reactions Analysis

2,6-Dibromo-3,4,5-trimethoxyaniline undergoes various types of chemical reactions, including:

Scientific Research Applications

2,6-Dibromo-3,4,5-trimethoxyaniline is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,4,5-trimethoxyaniline involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight and Solubility : The brominated derivative has a significantly higher molecular weight (~340.8 g/mol) than 3,4,5-trimethoxyaniline (183.20 g/mol), likely reducing its solubility in common organic solvents.
  • Melting Point : Bromine’s strong intermolecular interactions (e.g., halogen bonding) may elevate the melting point of 2,6-Dibromo-3,4,5-trimethoxyaniline compared to 3,4,5-trimethoxyaniline (110–113°C), though experimental data is lacking .
  • This could limit its utility in reactions requiring amine nucleophilicity, such as Schiff base formation .

Thermal and Chemical Stability

  • The fluorinated analog in demonstrates that bulky substituents improve catalyst thermostability. By analogy, 2,6-Dibromo-3,4,5-trimethoxyaniline’s bromine atoms may enhance thermal stability in polymeric or catalytic systems, though this hypothesis requires validation .

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